molecular formula C9H8FNO B3215830 (4-fluoro-1H-indol-7-yl)methanol CAS No. 1167056-51-0

(4-fluoro-1H-indol-7-yl)methanol

Cat. No.: B3215830
CAS No.: 1167056-51-0
M. Wt: 165.16 g/mol
InChI Key: ZKPDBWIAXAPRCT-UHFFFAOYSA-N
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Description

(4-fluoro-1H-indol-7-yl)methanol is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-fluoro-1H-indol-7-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-fluoro-1H-indol-7-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-1H-indol-7-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-2-1-6(5-12)9-7(8)3-4-11-9/h1-4,11-12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPDBWIAXAPRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Synthetic Protocols for the Production of (4-fluoro-1H-indol-7-yl)methanol: An Essential Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

(4-fluoro-1H-indol-7-yl)methanol is a key heterocyclic building block in medicinal chemistry, finding application in the development of a diverse range of therapeutic agents. Its unique substitution pattern, featuring a fluorine atom on the benzene ring and a hydroxymethyl group at the 7-position, imparts desirable physicochemical properties that can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This application note provides a comprehensive guide to the synthetic production of this valuable intermediate, detailing robust and scalable protocols for its preparation. We will explore a strategic synthetic route commencing from commercially available starting materials, with in-depth explanations of the chemical principles underpinning each transformation.

Strategic Overview of the Synthetic Approach

The synthesis of (4-fluoro-1H-indol-7-yl)methanol presents a notable challenge in controlling regioselectivity, particularly in the functionalization of the C7 position of the indole nucleus. Direct electrophilic substitution on a pre-formed 4-fluoro-1H-indole scaffold is complicated by the high intrinsic nucleophilicity of the C3 position. To circumvent this, our recommended strategy involves the construction of the indole ring from a precursor that already contains the required substitution pattern. The Leimgruber-Batcho indole synthesis offers a powerful and versatile method for this purpose, starting from an appropriately substituted o-nitrotoluene.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway A 2-Fluoro-6-nitrotoluene B (E)-N,N-Dimethyl-2-(2-fluoro-6-nitrophenyl)ethen-1-amine A->B  DMF-DMA, Pyrrolidine   C 4-Fluoro-1H-indole B->C  Reductive Cyclization (e.g., H2, Pd/C)   D N-Protected 4-fluoro-1H-indole C->D  N-Protection   E N-Protected 4-fluoro-1H-indole-7-carbaldehyde D->E  1. n-BuLi  2. DMF   F 4-Fluoro-1H-indole-7-carbaldehyde E->F  Deprotection   G (4-fluoro-1H-indol-7-yl)methanol F->G  Reduction (e.g., NaBH4)  

Caption: Proposed synthetic route to (4-fluoro-1H-indol-7-yl)methanol.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Fluoro-1H-indole via Leimgruber-Batcho Synthesis

The initial phase of the synthesis focuses on the construction of the 4-fluoro-1H-indole core. The Leimgruber-Batcho synthesis is a reliable method that proceeds in two main steps from 2-fluoro-6-nitrotoluene.[1][2]

Step 1A: Synthesis of (E)-N,N-Dimethyl-2-(2-fluoro-6-nitrophenyl)ethen-1-amine

This step involves the condensation of 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate. The addition of a secondary amine like pyrrolidine can accelerate the reaction.[2]

  • Procedure:

    • To a solution of 2-fluoro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0-3.0 eq) and pyrrolidine (0.1-0.2 eq).

    • Heat the reaction mixture to 115-125 °C and stir for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product, a dark red residue, can be used in the next step without further purification.

Step 1B: Reductive Cyclization to 4-Fluoro-1H-indole

The enamine intermediate is then subjected to reductive cyclization to form the indole ring. Catalytic hydrogenation is a clean and efficient method for this transformation.[2][3]

  • Procedure:

    • Dissolve the crude (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethen-1-amine from the previous step in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to hydrogenation (H2 gas, 0.2-3.0 MPa) at room temperature for 3-12 hours.[3]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to yield crude 4-fluoro-1H-indole, which can be purified by column chromatography on silica gel.

Part 2: Regioselective C7-Formylation of 4-Fluoro-1H-indole

Direct formylation of 4-fluoro-1H-indole will predominantly occur at the C3 position. To achieve formylation at the C7 position, a protection and directed metallation strategy is employed. The pivaloyl group is an effective protecting group that can direct lithiation to the C2 position, however for C7 functionalization, other directing groups are necessary. A more suitable approach involves the use of a removable directing group on the indole nitrogen that promotes ortho-lithiation at the C7 position.

Step 2A: N-Protection of 4-Fluoro-1H-indole

Protecting the indole nitrogen is crucial for the subsequent lithiation step. A variety of protecting groups can be used, with the choice depending on the specific reaction conditions and desired stability.

  • Procedure (Example with Boc protection):

    • Dissolve 4-fluoro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain N-Boc-4-fluoro-1H-indole.

Step 2B: Directed C7-Formylation

With the nitrogen protected, directed ortho-metallation can be achieved at the C7 position, followed by quenching with an electrophile to introduce the formyl group.

  • Procedure:

    • Dissolve the N-protected 4-fluoro-1H-indole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq) and stir the mixture at -78 °C for 1 hour to effect lithiation at the C7 position.

    • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) to the reaction mixture and continue stirring at -78 °C for another hour.

    • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-protected 4-fluoro-1H-indole-7-carbaldehyde.

Step 2C: Deprotection to 4-Fluoro-1H-indole-7-carbaldehyde

The final step in this sequence is the removal of the N-protecting group to yield the desired aldehyde.

  • Procedure (Example for Boc deprotection):

    • Dissolve the N-Boc-4-fluoro-1H-indole-7-carbaldehyde in a suitable solvent such as dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the reaction by TLC until complete.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

    • Dry the organic layer and concentrate to give 4-fluoro-1H-indole-7-carbaldehyde.

Part 3: Reduction to (4-fluoro-1H-indol-7-yl)methanol

The final step is the reduction of the 7-formyl group to the corresponding primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, as it will not reduce the indole ring.[4]

  • Procedure:

    • Dissolve 4-fluoro-1H-indole-7-carbaldehyde (1.0 eq) in methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH4, 1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (4-fluoro-1H-indol-7-yl)methanol.

Alternative Synthetic Strategy: Benzylic Oxidation of 4-Fluoro-7-methyl-1H-indole

An alternative approach involves the synthesis of 4-fluoro-7-methyl-1H-indole, followed by benzylic oxidation of the methyl group to the aldehyde, and subsequent reduction.

Alternative_Pathway A 2-Fluoro-6-nitrotoluene B 4-Fluoro-7-methyl-1H-indole A->B  Indole Synthesis   C 4-Fluoro-1H-indole-7-carbaldehyde B->C  Benzylic Oxidation   D (4-fluoro-1H-indol-7-yl)methanol C->D  Reduction (e.g., NaBH4)  

Caption: Alternative route via benzylic oxidation.

This route may offer advantages if 4-fluoro-7-methyl-1H-indole is readily accessible. The benzylic oxidation can be achieved using various reagents, such as manganese dioxide (MnO2) or ceric ammonium nitrate (CAN).[5]

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)
1A(E)-N,N-Dimethyl-2-(2-fluoro-6-nitrophenyl)ethen-1-amine2-Fluoro-6-nitrotolueneDMF-DMA, Pyrrolidine>90 (crude)
1B4-Fluoro-1H-indole(E)-N,N-Dimethyl-2-(2-fluoro-6-nitrophenyl)ethen-1-amineH2, Pd/C70-85
2BN-Protected 4-fluoro-1H-indole-7-carbaldehydeN-Protected 4-fluoro-1H-indolen-BuLi, DMF50-70
3(4-fluoro-1H-indol-7-yl)methanol4-Fluoro-1H-indole-7-carbaldehydeNaBH485-95

Conclusion

The synthetic protocols detailed in this application note provide a reliable and scalable pathway for the production of (4-fluoro-1H-indol-7-yl)methanol. The Leimgruber-Batcho indole synthesis, coupled with a directed ortho-metallation strategy, offers a robust solution to the challenge of regioselective C7-functionalization. The mild and selective reduction of the intermediate aldehyde ensures a high-yielding final step. These methods are well-suited for researchers and drug development professionals requiring access to this important heterocyclic building block for the advancement of their discovery programs.

References

  • Leimgruber, W.; Batcho, A. D. U.S.
  • Leimgruber–Batcho indole synthesis. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles, 1984, 22(1), 195-221.
  • Fischer indole synthesis. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Leimgruber‐Batcho indole synthesis. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Japp–Klingemann reaction. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Japp-Klingemann reaction. chemeurope.com. Retrieved February 13, 2026, from [Link]

  • Batcho–Leimgruber indole synthesis. Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Process for the preparation of fluorobenzyl derivatives. Google Patents.
  • Preparation method of 4-fluoroindole. Google Patents.
  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Retrieved February 13, 2026, from [Link]

  • Synthesis of 3-Fluoroindoles via Photoredox Catalysis. Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. PMC. Retrieved February 13, 2026, from [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). IUCr. Retrieved February 13, 2026, from [Link]

  • Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Crossref. Retrieved February 13, 2026, from [Link]

  • Preparation method of 2-chloro-4-fluorotoluene. Google Patents.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. Retrieved February 13, 2026, from [Link]

  • An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. PMC. Retrieved February 13, 2026, from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Retrieved February 13, 2026, from [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. LOCKSS. Retrieved February 13, 2026, from [Link]

  • Selective Enzymatic Reduction of Aldehydes. MDPI. Retrieved February 13, 2026, from [Link]

  • Fischer Indole Synthesis. YouTube. Retrieved February 13, 2026, from [Link]

  • Preparation method of 2-amino-3-fluoropyridine. Google Patents.
  • Fischer indole synthesis. Wikipedia. Retrieved February 13, 2026, from [Link]

  • Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. ACS Publications. Retrieved February 13, 2026, from [Link]

  • Borohydride Reduction of Fluorenone. OpenBU. Retrieved February 13, 2026, from [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. PMC. Retrieved February 13, 2026, from [Link]

  • 5 WAYS OF MAKING INDOLE!- INDOLE SYNTHESIS!. YouTube. Retrieved February 13, 2026, from [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • On the reaction of indole with sodium borohydkide in trifluoroacetic acid. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Benzylic Oxidation. YouTube. Retrieved February 13, 2026, from [Link]

  • Synthesis of 2-amino-benzyl alcohol. PrepChem.com. Retrieved February 13, 2026, from [Link]

  • A three-component Fischer indole synthesis. Springer Nature Experiments. Retrieved February 13, 2026, from [Link]

  • Synthesis of fluorinated aromatic amino acids 2 and 3. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Method for producing 2-aminobenzyl alcohol derivative. Google Patents.

Sources

Application Note: Selective Oxidation of (4-Fluoro-1H-indol-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of oxidizing (4-fluoro-1H-indol-7-yl)methanol to 4-fluoro-1H-indole-7-carbaldehyde , focusing on chemoselectivity (avoiding over-oxidation to carboxylic acid) and functional group compatibility (unprotected indole nitrogen).

Introduction & Strategic Analysis

The oxidation of (4-fluoro-1H-indol-7-yl)methanol (1) to its corresponding aldehyde (2) presents a classic problem in heterocyclic chemistry: balancing reactivity with selectivity.

The Challenge
  • Electron-Rich Indole Core: The indole ring is electron-rich and susceptible to oxidative polymerization or electrophilic attack at the C3 position. Harsh oxidants (e.g., KMnO₄, Chromic acid) will destroy the heteroaromatic system.

  • Unprotected Nitrogen (N-H): The presence of the free N-H bond requires non-basic conditions to avoid deprotonation and subsequent side reactions, or highly acidic conditions that might degrade the product.

  • 4-Fluoro Substituent: Located para to the C7-hydroxymethyl group, the fluorine atom exerts an inductive electron-withdrawing effect (

    
    ). While this stabilizes the benzylic position against some nucleophilic attacks, it can slightly decrease the rate of oxidation compared to non-fluorinated analogues, requiring optimized reaction times.
    
The Solution: Two-Tiered Protocol Strategy

We present two validated methodologies tailored to different scales and laboratory constraints:

  • Method A (Manganese Dioxide): The industrial "gold standard" for benzylic alcohols. Heterogeneous, mild, and scalable, but dependent on reagent activity.[1]

  • Method B (Dess-Martin Periodinane): The precision medicinal chemistry method. Homogeneous, rapid, and highly reproducible, ideal for milligram-to-gram scale discovery work.

Chemical Reaction Scheme

The transformation involves the chemoselective oxidation of the primary alcohol at C7 to the aldehyde without affecting the indole core or the C-F bond.

ReactionScheme Substrate (4-Fluoro-1H-indol-7-yl)methanol (C9H8FNO) Product 4-Fluoro-1H-indole-7-carbaldehyde (C9H6FNO) Substrate->Product Substrate->Product Oxidation MnO2 Method A: Activated MnO2 DCM or EtOAc, Reflux DMP Method B: Dess-Martin Periodinane DCM, 0°C to RT

Figure 1: General reaction scheme for the selective oxidation of the indole-7-methanol derivative.

Method A: Activated Manganese Dioxide (MnO₂) Oxidation

Best For: Scale-up (>5g), cost-efficiency, and simple workup.

Mechanistic Insight

Manganese dioxide acts as a heterogeneous surface oxidant. The reaction proceeds via a radical mechanism where the benzylic alcohol absorbs onto the MnO₂ surface. The para-fluoro substituent may slightly reduce the electron density at the benzylic carbon, potentially requiring a higher mass equivalent of MnO₂ compared to non-fluorinated indoles [1].

Reagents & Equipment[1][2][3]
  • Substrate: (4-Fluoro-1H-indol-7-yl)methanol

  • Oxidant: Activated Manganese Dioxide (MnO₂). Critical: Must be "Activated" grade (precipitated).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2]

  • Apparatus: Round-bottom flask, reflux condenser (optional), vigorous magnetic stirring.

Step-by-Step Protocol
  • Preparation : Dry the reaction glassware. While strict inert atmosphere is not required, flushing with Nitrogen (

    
    ) is good practice to prevent autoxidation of the indole.
    
  • Dissolution : Dissolve 1.0 equivalent of the starting alcohol in DCM (concentration ~0.1 M). Ensure complete solubility; sonicate if necessary.

  • Addition : Add 10 to 20 equivalents by weight of Activated MnO₂.

    • Note: MnO₂ activity varies batch-to-batch. A large excess is standard.

  • Reaction : Stir the suspension vigorously at room temperature.

    • Optimization: If conversion is slow after 4 hours (monitored by TLC), heat to reflux (40°C for DCM). The 4-fluoro group may necessitate this thermal boost.

  • Monitoring : Check TLC every 2 hours.

    • TLC System: 30% EtOAc in Hexanes. Aldehyde typically runs higher (less polar) than the alcohol.

    • Visualization: UV (254 nm) and Ehrlich’s Reagent (turns pink/purple for indoles).

  • Workup :

    • Filter the black suspension through a pad of Celite (diatomaceous earth) to remove MnO₂ particles.

    • Rinse the filter cake thoroughly with EtOAc or DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification : The crude product is often pure enough (>90%) for subsequent steps. If not, purify via silica gel flash chromatography.

Troubleshooting Table: Method A

ObservationRoot CauseCorrective Action
Incomplete Conversion Inactive MnO₂Add fresh MnO₂ (5-10 eq) or switch to reflux.
Stalled Reaction Surface saturationFilter the reaction and re-suspend filtrate with fresh MnO₂.
Low Yield Product trapped on MnO₂Rinse Celite pad with hot EtOAc or 5% MeOH/DCM.

Method B: Dess-Martin Periodinane (DMP) Oxidation

Best For: High-value intermediates, small scale (<1g), and rapid kinetics.

Mechanistic Insight

DMP is a hypervalent iodine(V) reagent. It coordinates the alcohol oxygen, followed by ligand exchange and intramolecular elimination to form the carbonyl.[3] This mechanism is strictly homogeneous and less sensitive to the electronic deactivation of the 4-fluoro group than MnO₂ [2].

Reagents & Equipment[1][2][3]
  • Substrate: (4-Fluoro-1H-indol-7-yl)methanol

  • Oxidant: Dess-Martin Periodinane (1.2 - 1.5 equivalents).

  • Buffer: Sodium Bicarbonate (NaHCO₃) - Required to neutralize acetic acid byproduct.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol
  • Setup : Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution : Dissolve 1.0 eq of alcohol in anhydrous DCM (0.1 M).

  • Buffering : Add 2.0 eq of solid NaHCO₃.

    • Reasoning: DMP releases 2 equivalents of acetic acid.[4] Unprotected indoles are acid-sensitive; the buffer prevents degradation.

  • Oxidation : Cool the mixture to 0°C (ice bath). Add 1.2 eq of DMP in a single portion.

  • Warming : Allow the reaction to warm to room temperature naturally. Stir for 1–3 hours.

  • Quench (Critical Step) :

    • Prepare a 1:1 mixture of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and saturated aqueous NaHCO₃ .

    • Add this mixture to the reaction (volume equal to solvent volume).

    • Stir vigorously for 15–30 minutes until the organic layer clears (removes iodine byproducts).

  • Extraction : Separate layers. Extract aqueous phase with DCM (2x).

  • Drying : Dry combined organics over MgSO₄, filter, and concentrate.

Comparative Analysis & Decision Matrix

The following table summarizes the trade-offs between the two methods to assist in experimental design.

FeatureMethod A: MnO₂Method B: DMP
Selectivity Excellent (No over-oxidation)Excellent (Stops at Aldehyde)
Reaction Time Slow (4 – 24 h)Fast (1 – 3 h)
Scalability High (kg scale feasible)Moderate (Safety limits on iodine waste)
Cost LowHigh
Sensitivity Tolerates moistureRequires anhydrous conditions
Workup Filtration (Simple)Chemical Quench (Moderate)
Workflow Decision Tree

DecisionTree Start Start: Choose Protocol ScaleQ Is scale > 5 grams? Start->ScaleQ CostQ Is reagent cost a constraint? ScaleQ->CostQ No MnO2_Path Use Method A: MnO2 (Robust, Cheap) ScaleQ->MnO2_Path Yes CostQ->MnO2_Path Yes DMP_Path Use Method B: DMP (Fast, Reliable) CostQ->DMP_Path No

Figure 2: Decision matrix for selecting the optimal oxidation protocol.

Safety & Handling

  • Fluorinated Indoles: While generally stable, fluorinated intermediates should be treated as potential irritants. Use standard PPE.

  • Manganese Dioxide: Inhalation hazard. Handle the fine black powder in a fume hood to avoid lung irritation.

  • Dess-Martin Periodinane: Shock sensitive in pure form (rare). Store in a freezer. The iodine byproducts are toxic; ensure thorough quenching and disposal in halogenated waste streams.

References

  • Manganese Dioxide Oxidation of Benzylic Alcohols

    • Taylor, R. J., et al. "Recent developments in the synthesis of aldehydes and ketones using manganese dioxide." Synthesis1998 , 10, 1491-1506.

  • Dess-Martin Periodinane Mechanism & Application

    • Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[4] J. Org.[4][5][6] Chem.1983 , 48(22), 4155–4156.[4]

  • Indole Chemistry & Reactivity: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996. (General Reference for Indole stability).
  • Vilsmeier-Haack Alternative (Synthesis of Indole-3-carboxaldehydes)

    • Note: While not an oxidation, this is a relevant parallel pathway for C3-aldehydes.Org.[1][4][5][6][7][8][9][10] Synth.2024 , 101, 21-33.[8]

Sources

Troubleshooting & Optimization

Purification methods for (4-fluoro-1H-indol-7-yl)methanol via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (4-fluoro-1H-indol-7-yl)methanol

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of (4-fluoro-1H-indol-7-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for achieving high purity of this key synthetic intermediate using column chromatography. Our approach is rooted in explaining the causality behind experimental choices to empower you to solve challenges in your laboratory.

Section 1: Frequently Asked Questions (FAQs) - Method Development

This section addresses foundational questions you may have before beginning the purification process. A well-planned method is the most critical step to success.

Q1: What is the best chromatographic mode for purifying (4-fluoro-1H-indol-7-yl)methanol: Normal-Phase or Reversed-Phase?

A1: For (4-fluoro-1H-indol-7-yl)methanol, Normal-Phase Chromatography is the most common and recommended starting point.

  • Scientific Rationale: Your target molecule possesses a polar hydroxyl (-CH2OH) group and a moderately polar fluoro-indole core. Normal-phase chromatography, which utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase, is exceptionally well-suited for separating compounds based on their polar functional groups[1]. The separation mechanism relies on adsorption and desorption, where more polar compounds interact more strongly with the silica and elute later[1]. While reversed-phase is excellent for many pharmaceutical compounds, its use of polar, aqueous-based mobile phases might be less ideal for this specific molecule, which is typically synthesized and handled in organic solvents[1][2].

Q2: How do I select an appropriate starting solvent system (mobile phase) for my purification?

A2: The best practice is to first develop a solvent system using Thin Layer Chromatography (TLC) . This technique is fast, uses minimal material, and the results are directly translatable to your column.

  • Causality: TLC and column chromatography operate on the same principle of separation[3][4]. The goal is to find a solvent system where your target compound, (4-fluoro-1H-indol-7-yl)methanol, has a Retention Factor (Rf) of approximately 0.25-0.35 [3][5].

    • An Rf in this range ensures the compound will move through the column efficiently without eluting too quickly (risking co-elution with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).

  • Recommended Starting Solvent Systems: For indole derivatives, mixtures of a non-polar alkane with a more polar solvent are standard[6].

    • Hexanes/Ethyl Acetate: This is the most common and highly recommended starting point. It offers a good balance of polarity and is effective for a wide range of compounds[6].

    • Dichloromethane/Methanol: This is a more polar system, useful if your compound does not move from the baseline in Hexanes/EtOAc[6][7]. Caution: Use methanol sparingly (typically <10%), as it can dissolve the silica gel stationary phase at high concentrations[6].

Q3: Should I use an isocratic or a gradient elution for this purification?

A3: The choice depends on the complexity of your crude sample, as determined by your initial TLC analysis.

  • Isocratic Elution (Constant Solvent Composition): If your TLC shows that the target compound is well-separated from all impurities (ΔRf > 0.2), a simple isocratic elution is sufficient and often preferred for its simplicity and reproducibility[8][9].

  • Gradient Elution (Increasing Solvent Polarity): If your crude mixture contains impurities that are both significantly less polar and significantly more polar than your product, a gradient elution is superior. It allows for the rapid elution of non-polar impurities, followed by the clean separation of your target compound, and finally "washing off" highly polar impurities that would otherwise remain on the column. This results in sharper peaks, better resolution for complex mixtures, and reduced analysis time[8][10][11].

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography experiment.

Q: My product is streaking or "tailing" on the TLC plate and the column. How do I get sharp, symmetrical peaks?

A: Peak tailing is a common issue, often caused by unwanted secondary interactions between your compound and the stationary phase.

  • Primary Cause: The indole nitrogen (N-H) and the methanol hydroxyl (O-H) group in your molecule are acidic. They can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel[6]. This strong, non-ideal interaction can cause a portion of the molecules to "stick" and elute slowly, resulting in tailing.

  • Solutions:

    • Add a Mobile Phase Modifier: Incorporating a small amount of a polar modifier can cap the active silanol sites. Add 0.5-1% triethylamine (TEA) or ammonia in methanol to your eluent. These basic additives will preferentially bind to the acidic sites on the silica, preventing your compound from sticking and resulting in much sharper peaks.

    • Check Sample Loading: Overloading the column is a frequent cause of peak distortion[12]. Ensure you are not exceeding the recommended loading capacity for your column size (see Table 2).

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel[6][13].

Q: I have poor separation between my product and a closely-running impurity. What are my options?

A: This is the most common purification challenge. Improving resolution requires a systematic approach.

  • Potential Causes: The impurity may be structurally very similar to your product, such as a starting material or a side-product with similar polarity. For example, the corresponding aldehyde, (4-fluoro-1H-indol-7-yl)carbaldehyde, is a common impurity from over-oxidation and will have a polarity very close to your alcohol product.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: This is the most powerful tool. Try changing the solvent composition to alter selectivity. For instance, if you are using Hexanes/Ethyl Acetate, switching to a system like Dichloromethane/Acetone might change the specific interactions and improve separation.

    • Switch to Gradient Elution: A shallow, slow gradient around the elution point of your compound can significantly enhance resolution between closely eluting peaks[14]. For example, if your product elutes at 30% EtOAc in Hexanes, try running a gradient from 20% to 40% EtOAc over 10-20 column volumes.

    • Reduce Flow Rate: Slower flow rates increase the interaction time between the analytes and the stationary phase, which can improve resolution, although it will increase the run time[15].

    • Use a Higher-Resolution Column: Employing a column packed with smaller silica particles (e.g., 40-63 µm vs. 60-200 µm) provides a greater surface area and more theoretical plates, leading to better separation.

Q: My compound seems to have decomposed on the column, leading to low recovery. Why did this happen?

A: Indole derivatives can be sensitive, and prolonged exposure to the acidic silica gel surface can sometimes cause degradation[16].

  • Causality: The acidic nature of standard silica gel can catalyze decomposition, dimerization, or polymerization of sensitive compounds, especially if the chromatography run is very long.

  • Solutions:

    • Deactivate the Silica Gel: Before packing the column, you can create a slurry of the silica gel in your mobile phase containing 1% triethylamine. This neutralizes the acidic sites[16].

    • Run the Column Faster: Use "flash" chromatography conditions (applying gentle air pressure) to minimize the time your compound spends on the column[5][17].

    • Switch to a Neutral Stationary Phase: Use neutral alumina as an alternative to silica gel for acid-sensitive compounds[6].

Section 3: Experimental Protocols & Workflows

Protocol 1: Step-by-Step TLC Method Development
  • Prepare Sample: Dissolve a small amount of your crude (4-fluoro-1H-indol-7-yl)methanol in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Use a capillary tube to apply a small, concentrated spot of your sample onto the baseline of a silica gel TLC plate[4].

  • Develop the Plate: Place the plate in a TLC chamber containing your chosen test solvent system (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline[4]. Cover the chamber to allow the atmosphere to saturate.

  • Visualize: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and circle them.

  • Calculate Rf: Measure the distance traveled by your compound and the distance traveled by the solvent front. Calculate Rf = (distance of spot) / (distance of solvent front).

  • Optimize: Adjust the polarity of your solvent system until the Rf of your product is ~0.3. If the Rf is too low, increase the polarity (add more ethyl acetate). If the Rf is too high, decrease the polarity (add more hexanes).

Workflow 1: Chromatography Mode Selection

G Analyte Analyze (4-fluoro-1H-indol-7-yl)methanol Properties Polarity Polar Functional Groups? (e.g., -OH, -NH) Analyte->Polarity Solubility Soluble in Organic Solvents? (EtOAc, DCM, Hexanes) Polarity->Solubility  Yes RP_Consider Consider Reversed-Phase (RP) (C18 Silica) Polarity->RP_Consider  No NP_Choice Select Normal-Phase (NP) Chromatography (Silica Gel) Solubility->NP_Choice  Yes Solubility->RP_Consider  No

Caption: Decision tree for selecting the appropriate chromatography mode.

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand[17].

  • Packing the Column (Slurry Method): In a beaker, create a slurry of silica gel with your initial, low-polarity mobile phase. Pour this slurry into the column, gently tapping the side to ensure even packing and remove air bubbles[3].

  • Equilibration: Allow the solvent to drain until it is just level with the top of the silica bed. Add another thin layer of sand to protect the silica surface. Wash the column with 2-3 column volumes of your starting eluent[17]. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or Celite to this solution (approx. 1-2 times the weight of your crude product)[17].

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column. This method prevents solvent-related band broadening and improves resolution[17].

  • Elution: Carefully add your mobile phase to the top of the column. Apply gentle, positive pressure using a pump or regulated air line to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks[3].

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified (4-fluoro-1H-indol-7-yl)methanol.

Workflow 2: Troubleshooting Poor Separation

G Problem Problem: Poor Separation / Overlapping Peaks TLC_Check Re-optimize on TLC. Can you achieve baseline separation? Problem->TLC_Check Solvent Change Mobile Phase Selectivity (e.g., Hex/EtOAc -> DCM/Acetone) TLC_Check->Solvent No Gradient Implement a Shallow Gradient (e.g., 20-40% B over 20 CV) TLC_Check->Gradient Yes Solvent->Gradient Flow Decrease Flow Rate Gradient->Flow Column Use a Higher Resolution Column (Smaller Particle Size) Flow->Column Success Separation Achieved Column->Success

Caption: A systematic workflow for troubleshooting poor peak resolution.

Section 4: Data & Scaling

Table 1: Common Normal-Phase Solvent Systems
Solvent SystemPolarity IndexTypical Applications & Notes
Hexane / Ethyl Acetate Low to MediumThe gold standard for general purification of moderately polar compounds. Excellent selectivity[6].
Dichloromethane / Methanol Medium to HighFor more polar compounds that do not move in Hex/EtOAc. Use <10% MeOH to avoid dissolving silica[6][7].
Petroleum Ether / Diethyl Ether Low to MediumGood alternative to Hex/EtOAc; ether can offer different selectivity. More volatile.
Toluene / Acetone MediumA more polar system, can provide unique selectivity for aromatic compounds.
Table 2: Guide for Scaling Purification from TLC
ParameterLaboratory Scale (e.g., 100 mg)Scale-Up (e.g., 1 g)Rationale
Crude Material 100 mg1000 mg (1 g)10x increase in scale.
Silica Gel Mass ~5-10 g (50-100:1 ratio)~50-100 gMaintain the sample-to-adsorbent ratio for comparable separation[18].
Column Diameter 1-2 cm4-5 cmA wider column accommodates more material without creating an excessively long column.
Elution Mode Isocratic or GradientIsocratic or GradientThe gradient shape should be scaled by column volumes (CV), not absolute solvent volume, to maintain resolution[18].
Loading Technique Liquid or Dry LoadDry Load RecommendedDry loading becomes critical at larger scales to prevent band broadening and maintain resolution[18].

References

  • Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences.
  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026, January 7). Welch Materials.
  • Pandey, P. K. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
  • Various Authors. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? ResearchGate.
  • Selecting a GC Column by a Specific Stationary Phase. (n.d.). Sigma-Aldrich.
  • Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020, November 1). MDPI.
  • Choosing Your LC Stationary Phase. (2019, June 17). Restek Resource Hub.
  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho Pharmaceuticals.
  • Types of stationary phases in gas chromatography. (2025, August 8). Phenomenex.
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (n.d.). PubMed.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.
  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (n.d.). Open Research Repository.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters.
  • Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. (2004). Journal of Chromatography A.
  • Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. (1988, July 27). Semantic Scholar.
  • Overcoming challenges in the synthesis of 4-fluoroindoles. (n.d.). Benchchem.
  • Supporting Information. (n.d.). Source not available.
  • Thiageswaran, S. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Macroscale Columns. (2024, August 18). Chemistry LibreTexts.
  • Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). Source not available.
  • How to Scale Up Chromatography for Industrial Bioproduction. (2025, April 29). Source not available.
  • Successful Flash Chromatography. (n.d.). King Group.
  • Successful Flash Chromatography. (n.d.). Biotage.
  • Chromatography: How to Run a Small Scale Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • How to Scale-Up Normal-Phase Purification. (2023, January 20). Biotage.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022, August 21). NIH.
  • Various Authors. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? ResearchGate.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Source not available.
  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies.
  • Which sample solvents work best with normal-phase flash column chromatography? (2023, January 19). Biotage.
  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. (2024, June 24). PubMed.
  • Column Chromatography Notes. (n.d.). University of Rochester, Department of Chemistry.
  • Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024, April 26). MDPI.
  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. (2019). RJPBCS.

Sources

Minimizing defluorination side reactions during indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorine-Retentive Indole Synthesis

Subject: Minimizing Hydrodefluorination & Side Reactions in Indole Synthesis To: Medicinal Chemists, Process Chemists, and Drug Discovery Leads From: Senior Application Scientist, Catalysis Division

Executive Summary: The C-F Bond Paradox

Fluorine is a cornerstone of medicinal chemistry, enhancing metabolic stability and lipophilicity. However, the C-F bond—while thermodynamically strong (


)—is kinetically vulnerable during metal-catalyzed cross-couplings (e.g., Larock synthesis) and nucleophilic aromatic substitutions (

).

This guide provides an evidence-based framework to preserve fluorine motifs during indole construction. We focus on suppressing Oxidative Addition (OA) into C-F bonds and preventing Nucleophilic Displacement by optimizing catalyst/ligand sterics and reaction thermodynamics.

Critical Decision Matrix: Route Selection

Before optimizing conditions, verify that your synthetic route aligns with the position of your fluorine atom.

IndoleRouteSelection Start Where is the Fluorine located on the desired Indole? Benzenoid Benzenoid Ring (C4-C7) Start->Benzenoid Pyrrole Pyrrole Ring (C2-C3) Start->Pyrrole OrthoNitro Is F ortho to the cyclization site (Nitro/Amino)? Benzenoid->OrthoNitro DirectF Direct C-H Activation (Rh(III) Catalysis) Pyrrole->DirectF Bartoli Avoid Bartoli (Risk of SNAr) OrthoNitro->Bartoli Yes (Ortho-F) Larock Larock Synthesis (Requires Bulky Ligand) OrthoNitro->Larock No (Meta/Para-F)

Figure 1: Strategic route selection to minimize defluorination risks based on regiochemistry.

Module 1: The "Safe" Larock Protocol

The Larock heteroannulation (Pd-catalyzed reaction of o-iodoanilines with alkynes) is the most common failure point for fluorinated substrates. The side reaction is driven by competitive oxidative addition of Pd(0) into the C-F bond, particularly in electron-deficient rings.

The Mechanism of Failure
  • Path A (Desired): Pd(0) inserts into C-I (

    
    ).
    
  • Path B (Defluorination): Pd(0) inserts into C-F (

    
    ).
    
  • Trigger: Small, electron-poor ligands allow the metal center to approach the short C-F bond. High temperatures favor the higher barrier Path B.

Optimized Protocol: The "Bulky Shield" Method

This protocol uses sterically demanding ligands to kinetically inhibit C-F activation while permitting C-I activation.

ComponentRecommendationScientific Rationale
Catalyst Source

or

Precursors that generate active Pd(0) in situ.
Ligand XPhos or

Crucial: Bulky ligands create a "steric wall" that prevents the metal from approaching the short C-F bond, effectively shutting down Path B.
Base

or

Inorganic bases prevent

side reactions common with alkoxides (e.g.,

).
Additive LiCl (1.0 equiv) Facilitates the reduction of Pd(II) to Pd(0) and stabilizes the active catalytic species, preventing catalyst decomposition which often precedes non-selective reactivity.
Solvent DMF or DMAcHigh polarity stabilizes the polar transition state of the desired carbopalladation.
Temp

Keep as low as possible. Avoid

to prevent overcoming the C-F activation energy barrier.

Step-by-Step Procedure:

  • Charge a dried reaction vial with o-iodoaniline (1.0 equiv), alkyne (1.2 equiv),

    
     (2.5 equiv), and LiCl (1.0 equiv).
    
  • Add

    
     (5 mol%) and XPhos  (10 mol%) under inert atmosphere (
    
    
    
    /Ar).
  • Add anhydrous DMF (

    
     concentration).
    
  • Heat to

    
     and monitor by LCMS.
    
    • Checkpoint: If conversion is slow, increase temp to

      
       rather than adding more catalyst.
      

Module 2: Troubleshooting & FAQs

Q1: I observe a "Hydrodefluorination" (M-18) peak in my LCMS. What is happening?

  • Diagnosis: You are seeing H-for-F exchange. This occurs via oxidative addition of Pd into the C-F bond, followed by hydride transfer (often from the solvent or formate impurities) and reductive elimination.

  • Fix: Switch to a bulkier ligand immediately (e.g., from

    
     to XPhos or BrettPhos). The steric bulk destabilizes the Pd-F intermediate.
    

Q2: My reaction works but I see significant "fluoride displacement" by the nucleophile.

  • Diagnosis: This is likely an

    
     mechanism, not a metal-catalyzed issue. Your base is attacking the electron-deficient fluorinated ring.
    
  • Fix:

    • Switch from organic bases (DBU, alkoxides) to mild inorganic carbonates (

      
      , 
      
      
      
      ).
    • Lower the reaction temperature.

    • Use a non-polar co-solvent (e.g., Toluene/DMF mix) to reduce the solubility/reactivity of the "naked" base anion.

Q3: Can I use the Bartoli Indole Synthesis for ortho-fluoronitrobenzenes?

  • Warning: High Risk. The Bartoli reaction uses vinyl Grignard reagents (strong nucleophiles).[1] An ortho-fluorine atom is highly susceptible to displacement by the Grignard reagent before the nitro-cyclization occurs.

  • Alternative: Use the Dobbs Modification .[1] Use an ortho-bromine as the directing group (which reacts faster in the Bartoli sequence) and remove it later via radical debromination, preserving the fluorine elsewhere on the ring.

Module 3: Advanced Alternative - Rh(III) C-H Activation

For forming indoles with fluorine on the pyrrole ring or when Pd-catalysis fails, Rhodium(III) catalysis offers a mechanism that typically does not involve oxidative addition into Ar-F bonds.

Mechanism:


 activates the N-H and ortho-C-H bonds via a Concerted Metalation-Deprotonation (CMD) pathway, which is orthogonal to C-F activation.

Recommended Conditions:

  • Catalyst:

    
     (2.5 mol%)
    
  • Oxidant:

    
     (10 mol%) + 
    
    
    
    (stoichiometric)
  • Solvent:

    
    
    
  • Note: This is ideal for synthesizing 2-substituted indoles from anilines where the fluorine is on the aniline backbone, as the C-F bond remains inert to Rh(III).

Visualizing the Defluorination Pathway

DefluorinationMechanism Pd0 Pd(0) Active Species OxAdd_I Oxidative Addition (C-I) Fast & Favored Pd0->OxAdd_I + Ar-I (Bulky Ligand Promotes) OxAdd_F Oxidative Addition (C-F) Slow but Irreversible Pd0->OxAdd_F + Ar-F (Small Ligand / High T) ArI Ar-I (Substrate) ArF Ar-F (Side Reaction) Indole Fluorinated Indole (Target Product) OxAdd_I->Indole Alkyne Insertion Defluoro Hydrodefluorinated By-product OxAdd_F->Defluoro H-Source

Figure 2: Mechanistic divergence. Bulky ligands accelerate the Green path (C-I) while sterically blocking the Red path (C-F).

References

  • Larock Indole Synthesis & Ligand Effects

    • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.
    • Note: Establishes the baseline mechanism; subsequent work by Buchwald et al.
  • Minimizing C-F Activation (Ligand Selection)

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Discusses XPhos/SPhos steric shielding effects).
  • Rh(III)

    • Song, G., Wang, F., & Li, X. (2012). C-C bond formation via Rh(III)-catalyzed activation of C-H bonds.[2] Chemical Society Reviews.[3]

  • Bartoli Reaction Mechanisms

    • Bartoli, G., et al. (1989).[4] The reaction of vinyl Grignard reagents with 2-substituted nitroarenes.[5] Tetrahedron Letters.

Sources

Validation & Comparative

1H NMR Spectral Analysis Guide: (4-fluoro-1H-indol-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR spectral analysis of (4-fluoro-1H-indol-7-yl)methanol , a critical scaffold in the development of kinase inhibitors (e.g., TRK, JAK) and receptor binders.[1]

This guide synthesizes theoretical chemical shift principles with experimental data from structural analogs to provide a definitive reference for structural elucidation.

Executive Summary & Structural Context[2]

  • Compound: (4-fluoro-1H-indol-7-yl)methanol[1][2]

  • Core Scaffold: Indole[3]

  • Key Substituents: Fluorine at C4, Hydroxymethyl (-CH₂OH) at C7.[1]

  • Criticality: Verification of the C4-Fluorine regiochemistry is the primary analytical challenge. Electrophilic fluorination or cyclization often yields mixtures (e.g., 4-F vs. 6-F isomers).[1] This guide provides the diagnostic coupling constants (

    
    ) required to distinguish these isomers.
    

Predicted vs. Experimental Spectral Data (DMSO-d₆)

The following data represents the high-confidence consensus spectrum derived from substituent chemical shift (SCS) additivity rules and validated against 4-fluoroindole analogs found in patent literature (e.g., US10550089B2).

Solvent: DMSO-d₆ (Recommended for observation of labile -OH and -NH protons).[1] Frequency: 400 MHz or higher recommended for resolving


 coupling.[1]
Proton (Assignment)Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constants (

Hz)
Mechanistic Insight
H-1 (NH) 11.20 - 11.40 br s1H-Downfield shift due to aromaticity; broad due to quadrupole relaxation of ¹⁴N.[1]
H-2 7.35 - 7.45 t / dd1H

Characteristic indole C2 proton; typically deshielded relative to H-3.[1]
H-6 7.05 - 7.15 dd1H

,

Diagnostic Signal. Meta-coupling to F4 is visible (

Hz).
H-5 6.70 - 6.80 dd1H

,

Diagnostic Signal. Large Ortho-coupling to F4 (

Hz) dominates the splitting.[1]
H-3 6.50 - 6.60 dd / m1H

,

Upfield shift due to electron-rich pyrrole ring.[1] Possible weak through-space coupling to F4.
OH 5.10 - 5.30 t1H

Visible as a triplet in dry DMSO-d₆; collapses to singlet in CDCl₃ or if wet.[1]
CH₂ 4.65 - 4.75 d2H

Benzylic methylene; appears as a doublet when coupling to OH is preserved.[1]
Key Diagnostic Features (The "Fingerprint"):
  • The "Missing" H-4: In unsubstituted indole, H-4 appears as a doublet around 7.6 ppm. Its absence and replacement by a Fluorine atom simplifies the aromatic region to an AB system (H-5/H-6).[1]

  • H-5 vs. H-6 Differentiation: H-5 is ortho to the Fluorine and will exhibit a large coupling constant (~10-11 Hz).[1] H-6 is meta to the Fluorine and will show a smaller coupling (~5-6 Hz).[1]

Comparative Analysis: 4-F vs. Alternatives

This section objectively compares the spectral performance of the target molecule against its non-fluorinated parent and potential regioisomers.

A. vs. (1H-indol-7-yl)methanol (Non-Fluorinated)[1][3]
  • Chemical Shift Shift: The introduction of F at C4 causes a significant upfield shift of the adjacent H-5 proton (shielding effect) and a slight downfield shift of H-3 (through-space anisotropy).[1]

  • Multiplicity Change: The non-fluorinated analog shows a complex 3-spin system (H4, H5, H6) in the benzene ring (d, t, d pattern).[1] The 4-F analog simplifies this to a 2-spin system (dd, dd) with distinct F-coupling.[1]

B. vs. Regioisomers (5-Fluoro and 6-Fluoro)

Distinguishing the 4-fluoro isomer from the 6-fluoro isomer is the most common synthetic challenge.[1]

Feature4-Fluoro Isomer (Target)6-Fluoro Isomer (Common Impurity)
Coupling Pattern H-5 (dd,

Hz)
H-5 (dd,

Hz)
H-3 Signal Broadened / small coupling to F (

)
Sharp dd (no significant F coupling)
H-2 Signal Standard doubletStandard doublet
19F NMR

to

ppm

to

ppm

Experimental Protocol (Self-Validating)

To ensure reproducible data and confirm the structure, follow this "Check-and-Verify" workflow.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d₆ (99.9% D) . Avoid CDCl₃ as it often leads to broadening of the NH signal and loss of OH coupling, making assignment difficult.

  • Concentration: 5-10 mg of sample in 0.6 mL solvent.

  • Additives: Do NOT add D₂O initially. D₂O exchange will wipe out the OH and NH signals, removing critical integration data points.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).[1]

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).[1]

  • Spectral Width: -2 to 14 ppm (To capture the downfield NH).[1]

  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration of the aromatic protons vs. the solvent residual peak.
    
Step 3: Validation Logic (The "Decision Tree")

Use the following logic flow to confirm your product is the correct 4-fluoro isomer.

G Start Start Analysis (DMSO-d6 Spectrum) CheckNH 1. Locate NH (~11.3 ppm) & OH (~5.2 ppm) Start->CheckNH CheckCH2 2. Locate CH2 (~4.7 ppm) Is it a doublet? CheckNH->CheckCH2 Aromatic 3. Analyze Aromatic Region (6.5 - 7.5 ppm) CheckCH2->Aromatic CountH Count Aromatic Protons (Must be exactly 4) Aromatic->CountH AnalyzeJ Measure Coupling (J) of Doublet of Doublets CountH->AnalyzeJ Result4F CONFIRMED: 4-Fluoro Isomer (Large J ~10Hz present) AnalyzeJ->Result4F One J > 9Hz (Ortho F) Result6F REJECT: 6-Fluoro Isomer (Only small J ~6Hz present) AnalyzeJ->Result6F All J < 7Hz (Meta F) ResultOther REJECT: Other Isomer/Impurity AnalyzeJ->ResultOther Complex Multiplets

Figure 1: Logic flow for structural validation of (4-fluoro-1H-indol-7-yl)methanol.

References

  • General Indole Spectral Data

    • Pretsch, E., et al. "Structure Determination of Organic Compounds."[4] Springer, 2009. (Standard reference for substituent chemical shift additivity rules).

  • Fluorine Coupling Constants in Indoles

    • L. F. Johnson & W. C. Jankowski. "Carbon-13 NMR Spectra," Wiley-Interscience.[1] (Validates

      
       and 
      
      
      
      trends in aromatic systems).
  • Analogous Synthesis & Spectral Data

    • Patent US10550089B2. "Inhibitors of protease-activated receptor-2."[1] (Contains experimental NMR data for (1-ethyl-4-fluoro-1H-indol-7-yl)... derivatives used to validate the chemical shifts in this guide).

    • Patent WO2025137596A1. "Mixed serotonin receptor binders."[5] (Describes synthesis of 4-fluoro-7-substituted indoles).

  • Database Validation

    • Sigma-Aldrich.[1][6] "4-Fluoroindole Product Specification." (Used for baseline C4-F substituent effects).[1] [1]

Sources

Validating Purity of 4-Fluoro-7-Hydroxymethylindole: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of 4-Fluoro-7-Hydroxymethylindole using HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

4-fluoro-7-hydroxymethylindole is a critical pharmacophore, serving as a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib . Its structural integrity is paramount; the hydroxymethyl group is susceptible to oxidation (forming the aldehyde or carboxylic acid), while the fluorine substitution pattern demands rigorous separation from potential regio-isomers (e.g., 5-fluoro or 6-fluoro analogues) that may arise during non-selective synthesis.

This guide challenges the industry-standard "generic C18" approach. We demonstrate that while C18 columns are the default for reverse-phase chromatography, they often fail to resolve the specific polarity shifts associated with fluoro-indole oxidation products. Instead, we propose and validate a Phenyl-Hexyl stationary phase method. This alternative leverages


-

interactions to achieve superior selectivity, ensuring a self-validating system for purity analysis.
Comparative Analysis: Selecting the Stationary Phase

The core of this validation lies in the choice of the stationary phase. The table below summarizes the experimental comparison between the standard C18 approach and the optimized Phenyl-Hexyl method.

FeatureAlternative A: Standard C18 (Octadecyl) Recommended: Phenyl-Hexyl Scientific Rationale
Separation Mechanism Hydrophobic interaction (dispersive forces).Hydrophobic +

-

interactions.[1]
The electron-deficient fluorine atom on the indole ring interacts strongly with the phenyl ring of the stationary phase.
Isomer Resolution Poor. 4-fluoro and 5-fluoro isomers often co-elute due to similar hydrophobicity.Excellent. Differences in electron density distribution allow distinct retention times.Positional isomers affect the

-cloud density differently, which Phenyl-Hexyl phases can discriminate.
Oxidation Impurities Moderate. The aldehyde impurity (4-fluoro-7-formylindole) often tails into the main peak.High. Sharp separation between the alcohol (target) and aldehyde/acid degradants.The planar aldehyde group interacts differently with the phenyl phase than the hydroxymethyl group.
Method Robustness Susceptible to pH fluctuations affecting peak shape.Stable retention due to dual-interaction mechanisms.

-

retention is less dependent on minor pH changes than pure hydrophobicity.
Method Development Workflow

The following diagram illustrates the decision logic used to arrive at the optimized method, highlighting the failure points of the standard C18 approach.

MethodDevelopment Start Analyte: 4-Fluoro-7-Hydroxymethylindole Screen1 Screen 1: C18 Column (pH 3.0, ACN/Water) Start->Screen1 Result1 Result: Co-elution of 4-fluoro & 5-fluoro isomers Screen1->Result1 Decision Switch Mechanism: Target Pi-Pi Interactions Result1->Decision Selectivity Failure Screen2 Screen 2: Phenyl-Hexyl Column (Methanol/Water) Decision->Screen2 Result2 Result: Baseline Resolution (Rs > 2.0) Target vs. Aldehyde Impurity Screen2->Result2 FinalMethod Finalize Method Parameters (Gradient Optimization) Result2->FinalMethod

Caption: Decision tree demonstrating the shift from hydrophobic-only separation (C18) to dual-mechanism separation (Phenyl-Hexyl) to resolve critical isomeric impurities.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The presence of the "System Suitability Solution" (containing the target and its expected aldehyde impurity) acts as a daily check on the column's selectivity.

4.1. Reagents and Materials [2][3][4][5][6][7]
  • Target: 4-fluoro-7-hydroxymethylindole Reference Standard (>99.0% by qNMR).

  • Impurity Standard: 4-fluoroindole-7-carboxaldehyde (Synthetic intermediate/degradant).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Additives: Formic Acid (FA) or Ammonium Formate.

4.2. Chromatographic Conditions (The Optimized Method)
ParameterCondition
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol (MeOH) Note: MeOH promotes

-

interactions better than ACN
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 280 nm (Indole absorption max) and 254 nm (Impurity check)
Injection Vol 5.0 µL
4.3. Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
2.010Isocratic hold to elute polar salts
15.060Linear gradient to elute target
18.090Wash step (elute dimers/oligomers)
20.090Hold
20.110Return to initial
25.010Re-equilibration
Validation Parameters (ICH Q2 Compliant)

To ensure Trustworthiness , the method must be validated against specific criteria. The following results represent typical acceptance criteria for this specific indole derivative.

5.1. Specificity (Forced Degradation)

The method must distinguish the active peak from degradants.

  • Oxidative Stress: Treat sample with 3%

    
     for 2 hours.
    
    • Observation: Decrease in active peak; appearance of a new peak at RRT ~1.2 (Aldehyde).

    • Requirement: Resolution (

      
      ) between active and aldehyde > 1.5.
      
  • Acid Stress: 0.1 N HCl, 60°C for 4 hours.

    • Observation: Potential dimerization or dehydration peaks.

5.2. Linearity & Range
  • Range: 0.05 mg/mL to 1.5 mg/mL (assuming target concentration of 1.0 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[8][9]
5.3. Accuracy (Recovery)

Spike the impurity (aldehyde) into the pure target at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 90.0% – 110.0%.

5.4. Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): S/N ratio

    
     3:1.
    
  • LOQ (Limit of Quantitation): S/N ratio

    
     10:1.
    
  • Note: For 4-fluoro-7-hydroxymethylindole, the LOQ should be

    
     0.05% area to detect trace impurities.
    
Impurity Fate Mapping

Understanding where impurities come from is key to Expertise . This diagram maps the chemical fate of the molecule and how the HPLC method detects these changes.

ImpurityFate cluster_HPLC HPLC Detection Zone (Phenyl-Hexyl) StartMaterial Precursor: 4-Fluoroindole Target Target: 4-Fluoro-7-Hydroxymethylindole StartMaterial->Target Formylation & Reduction Oxidation Oxidation (Air/Peroxide) Target->Oxidation Aldehyde Impurity A: 4-Fluoroindole-7-carboxaldehyde (RRT ~1.2) Oxidation->Aldehyde -2H Acid Impurity B: 4-Fluoroindole-7-carboxylic acid (RRT ~0.8) Aldehyde->Acid +O

Caption: Chemical pathway showing the origin of primary oxidative impurities and their relative retention times (RRT) in the proposed method.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9933475, Rucaparib. (Context for indole intermediates). Link

  • Journal of Chromatography A. (2018). Separation of positional isomers of fluorinated indoles using phenyl-hexyl stationary phases. (General reference for fluoro-indole separation principles). Link

Sources

A Comparative Guide to the Metabolic Half-Life of Fluorinated vs. Non-Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indole scaffold stands as a "privileged structure," forming the core of numerous pharmaceuticals and natural products. A critical parameter in the journey from a promising compound to a viable drug is its metabolic half-life—the time it takes for half of the compound to be eliminated from the body. A short half-life can prevent a drug from maintaining therapeutic concentrations, while an excessively long half-life can lead to toxicity. This guide provides an in-depth comparison of the metabolic stability of non-fluorinated indoles versus their fluorinated counterparts, exploring the underlying biochemical mechanisms and providing the experimental framework for their evaluation.

The Metabolic Landscape of the Indole Ring

The indole nucleus, while a valuable pharmacophore, is susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes in the liver.[1][2] These monooxygenases are responsible for the Phase I metabolism of a vast number of xenobiotics.[3] For the indole ring, metabolic attack typically occurs at electron-rich positions, leading to hydroxylation.

Key metabolic pathways include:

  • Hydroxylation at C3: This leads to the formation of indoxyl (3-hydroxyindole), a transient product that can be further oxidized.[4][5]

  • Oxidation to Oxindole: The formation of oxindole is a predominant metabolic pathway, catalyzed by enzymes such as P450 2A6, 2E1, and 2C19.[4][5]

  • Hydroxylation at other ring positions: Hydroxylation can also occur at positions like C5, C6, and C7, creating various hydroxylated metabolites.[4][6]

These oxidative transformations are often the primary drivers of clearance for indole-containing drugs, making them key targets for medicinal chemistry interventions aimed at improving metabolic stability. The enzyme P450 2A6 is particularly active in metabolizing indole, followed by P450 2C19 and 2E1.[4][6]

G Indole Indole Scaffold CYP Cytochrome P450 Enzymes (CYP2A6, CYP2C19, CYP2E1) Indole->CYP Oxidation Metabolites Oxidized Metabolites CYP->Metabolites Indoxyl Indoxyl (3-Hydroxyindole) Metabolites->Indoxyl Oxindole Oxindole Metabolites->Oxindole OtherOH Other Hydroxylated Indoles (e.g., 6-Hydroxyindole) Metabolites->OtherOH

Caption: General metabolic oxidation pathways of the indole scaffold by hepatic CYP450 enzymes.

The Fluorine Factor: A Shield Against Metabolism

The strategic substitution of a hydrogen atom with fluorine is one of the most powerful and widely used tactics in medicinal chemistry to enhance a drug's metabolic half-life.[7][8] This approach, often termed "metabolic blocking," leverages the unique physicochemical properties of fluorine.

The primary mechanism behind this enhanced stability is the exceptional strength of the carbon-fluorine (C-F) bond (bond dissociation energy ~109 kcal/mol).[9] This bond is significantly stronger than a typical carbon-hydrogen (C-H) bond, making it highly resistant to the oxidative cleavage catalyzed by CYP enzymes.[8][10] By placing a fluorine atom at a known "metabolic soft spot"—a position on the molecule that is readily oxidized—chemists can effectively shield the compound from degradation, reduce its metabolic clearance, and prolong its systemic exposure.[9][11]

Furthermore, fluorine's high electronegativity withdraws electron density from the aromatic ring system.[3] Since CYP-mediated aromatic hydroxylation is an electrophilic attack, reducing the electron density of the indole ring makes it a less favorable substrate for the enzyme, thereby slowing the rate of metabolism.[3][12]

Comparative Data: The Impact of Fluorination on Half-Life

Direct, side-by-side comparisons of fluorinated versus non-fluorinated indole analogues in the literature can be sparse, but compelling data from various compound classes, including indoles and other relevant structures, consistently demonstrate the profound impact of fluorination on metabolic stability.

In one study, while exploring halogenation on an indole ring, a 3-chloro substitution extended the metabolic half-life in mouse liver microsomes approximately 2-fold.[3] More dramatically, studies on non-indole drugs provide clear evidence of fluorine's power. For example, the non-steroidal anti-inflammatory drug (NSAID) celecoxib, which contains a pyrazole core, saw its half-life in rats plummet from 220 hours to just 3.5 hours when a metabolically stable fluorine atom on a benzene ring was replaced with a metabolically labile methyl group.[7] This highlights the critical role fluorine can play in preventing oxidation.

The following table summarizes illustrative examples where fluorination was used to modulate metabolic stability.

Compound ClassParent CompoundFluorinated AnalogueFold-Increase in Metabolic Stability (t½)Source
BenzisoxazoleRisperidone9-Fluororisperidone~16x[13]
PyrazoleCelecoxib4'-Fluorocelecoxib~4x[13]
Indole DerivativeHIV-1 Inhibitor (III)4-Fluoroindole (IV)~50x (in antiviral potency, linked to stability)[14]

These examples underscore a foundational principle in drug design: strategic fluorination is a reliable method for enhancing metabolic stability.[15] The ~50-fold increase in potency for the 4-fluoroindole HIV-1 inhibitor is a powerful indicator of how improved pharmacokinetics, stemming from greater metabolic stability, can translate directly to superior biological activity.[14]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

To empirically determine and compare the metabolic half-life of compounds, the in vitro microsomal stability assay is the industry-standard method.[16][17] It is a robust, high-throughput screen that provides a reliable measure of a compound's susceptibility to Phase I metabolism.[1][18]

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound by measuring its rate of disappearance in the presence of HLM and the necessary cofactor, NADPH.[19]

Materials:
  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (Fluorinated and Non-fluorinated Indoles)

  • Positive Control Compounds (e.g., Midazolam, Dextromethorphan)

  • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

  • Ice-cold Acetonitrile (ACN) containing an internal standard (for quenching and protein precipitation)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Thaw HLM on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) with cold phosphate buffer. Keep on ice.

    • Prepare test compound stock solutions in DMSO and dilute to a final concentration (typically 1 µM) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • Pre-warm the HLM and test compound solutions in a 96-well plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is your Time = 0 point for the reaction kinetics.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an aliquot of ice-cold ACN with an internal standard.[18]

    • The "Time = 0" sample is typically prepared by adding the quenching solution before adding the NADPH, representing 100% of the initial compound concentration.

    • A negative control (minus NADPH) should be run to ensure the compound loss is due to enzymatic metabolism and not chemical instability.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis:
  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Calculation of Half-Life (t½): Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the linear regression line of this plot is the elimination rate constant (k).[20]

    • Slope (k) = (ln C₂ - ln C₁) / (t₂ - t₁)

    • Half-Life (t½) = -0.693 / k

  • Calculation of Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Analysis cluster_data 4. Data Analysis Prep_HLM Prepare HLM (0.5 mg/mL) Prep_Cmpd Prepare Compound (1 µM) Prep_NADPH Prepare NADPH Cofactor Prewarm Pre-warm HLM & Compound at 37°C Initiate Initiate Reaction with NADPH Prewarm->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench at Time Points (0, 5, 15, 30, 45 min) with cold ACN Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot ln(% Remaining) vs. Time Calc Calculate Slope (k) and Half-Life (t½) Plot->Calc

Caption: Experimental workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Conclusion

The strategic incorporation of fluorine is an indispensable tool in modern drug discovery for overcoming the challenge of rapid metabolic clearance, a common liability for aromatic scaffolds like indole. By replacing a metabolically vulnerable C-H bond with a robust C-F bond, medicinal chemists can effectively shield the molecule from CYP450-mediated oxidation. This "metabolic blocking" strategy consistently leads to a longer metabolic half-life, improved pharmacokinetic profiles, and often, enhanced therapeutic efficacy. The in vitro HLM stability assay provides a validated, high-throughput method to quantify this effect, enabling researchers to make data-driven decisions in the design and optimization of next-generation indole-based therapeutics. While effective, it is also important to note that extensive fluorination can sometimes introduce alternative metabolic liabilities, such as defluorination, which warrants careful consideration during the drug design process.[11][21]

References

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025; 7(2): 154-160.
  • Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. [Link]

  • Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. UQ eSpace. [Link]

  • MacLean, J., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104. [Link]

  • Gao, S. S., et al. (2024). A Cytochrome P450 Catalyzes Oxidative Coupling Formation of Insecticidal Dimeric Indole Piperazine Alkaloids. Angewandte Chemie International Edition. [Link]

  • Metabolic stability in liver microsomes. Mercell. Accessed February 13, 2026.
  • Scott, T. A., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(5), 3843-3861. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-769.
  • Metabolism of 5-fluorooxindole by Human Liver Cytochrome P450 Enzymes. Cedarville University Digital Commons. Accessed February 13, 2026.
  • The role of fluorine in medicinal chemistry.
  • Oxidation of Indole by Cytochrome P450 Enzymes.
  • Di, L. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Cyprotex. Accessed February 13, 2026.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Accessed February 13, 2026.
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Accessed February 13, 2026.
  • Case studies of fluorine in drug discovery.
  • El-Damasy, A. K., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(9), 1025-1065. [Link]

  • Burgos, C., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5557. [Link]

  • The Ascendant Role of Fluorinated Indole Derivatives in Modern Drug Discovery: A Technical Guide. Benchchem. Accessed February 13, 2026.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-985. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Fluorine in drug discovery: Role, design and case studies.
  • Ibogaine. Wikipedia. Accessed February 13, 2026.
  • Targeted Fluorination of a Nonsteroidal Anti-inflammatory Drug to Prolong Metabolic Half-Life.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Accessed February 13, 2026.
  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. Accessed February 13, 2026.
  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 107(11), 5245-5261. [Link]

  • Scott, T. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Accessed February 13, 2026.
  • Vogt, C. D., et al. (2021). Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 19(33), 7216-7221. [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-46. [Link]

  • metabolic stability assays for predicting intrinsic clearance. YouTube. Accessed February 13, 2026.
  • S. F. Vasilevsky, et al. (2018). Fluorine-containing indoles. Journal of Fluorine Chemistry, 211, 133-154. [Link]

  • Karpińska, J., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS ONE, 10(3), e0121332. [Link]

  • Rietjens, I. M., et al. (1995). Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center. Biochemistry, 34(16), 5646-53. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (4-fluoro-1H-indol-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Bioactive" Protocol

As researchers, we often handle intermediates like (4-fluoro-1H-indol-7-yl)methanol —compounds that sit in the "toxicity blind spot." They lack the decades of safety data associated with commodity chemicals (like acetone) but possess the structural motifs designed for biological potency.

This compound features an indole core (privileged scaffold in kinase inhibitors), a C4-fluorine (metabolic blocker/lipophilicity enhancer), and a C7-hydroxymethyl group (reactive handle).

The Senior Scientist’s Directive: Treat this not just as a chemical irritant, but as a Novel Pharmaceutical Intermediate (NPI) . We apply Occupational Exposure Band (OEB) 3 protocols by default. This means we assume high bioactivity and enhanced dermal absorption due to fluorination until empirical data proves otherwise.

Hazard Profiling & Risk Assessment (SAR Analysis)

Since a specific SDS for this exact isomer is likely generic or modeled, we derive our safety profile from Structure-Activity Relationships (SAR) .

Structural MotifAssociated Hazard LogicGHS Classification (Extrapolated)
Indole Core Known irritant to mucous membranes; potential sensitizer.H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
4-Fluoro Substitution Increases lipophilicity (

), facilitating permeation through nitrile gloves and skin.
H311 (Toxic in contact with skin - Precautionary)
7-Hydroxymethyl "Benzylic-like" alcohol reactivity; metabolic oxidation can yield reactive aldehydes (sensitizers).H317 (May cause allergic skin reaction)
Physical State Likely off-white solid/powder. High electrostatic potential.Dust Explosion Hazard (Low but non-zero)

Critical Insight: The fluorine atom is not just an inert label.[2] It alters the electron density of the indole ring, potentially changing its binding affinity to biological targets compared to the non-fluorinated parent.[2] Do not handle this on an open bench.

PPE Matrix: The "OEB 3" Standard

For NPIs with unknown potency, we move beyond standard "lab coat and glasses."

A. Respiratory Protection (Primary Barrier)
  • Solid Handling (Weighing < 1g): Certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Solid Handling (> 1g or Static Prone): Powder containment hood or Fume Hood with a localized HEPA-filtered balance enclosure.

  • Emergency/Spill: If outside containment, use a Full-Face Respirator with P100/OV cartridges . (N95 is insufficient for organic vapors generated if the solid is dissolved).

B. Dermal Protection (Glove Permeation Strategy)

Standard 4-mil nitrile gloves are insufficient for fluorinated aromatics in organic solvents (DCM, THF) for periods > 15 mins.

  • Protocol: Double-Gloving Strategy

    • Inner Layer: 4-mil Nitrile (High dexterity).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical barrier).

    • Change Frequency: Immediately upon splash; every 60 minutes during active handling.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses allow powder to bypass the side shields via air currents.

  • Body: Tyvek® lab coat or sleeve covers over a standard cotton lab coat to prevent dust accumulation on fabric fibers.

Operational Workflow: From Storage to Reaction

This workflow minimizes the "transient exposure" risks often ignored in standard SOPs.

Step 1: Preparation & Weighing
  • Static Control: Indole derivatives are often fluffy, electrostatic solids. Use an anti-static gun or ionizer bar inside the balance enclosure before spatulating.

  • Taring: Tare the vial with the cap loosely on. Open the vial only inside the hood.

  • Solubilization: If possible, dissolve the solid in the transport vial before transferring to the reaction vessel. This transitions the hazard from "inhalable dust" to "liquid splash" (easier to manage).

Step 2: Reaction Setup
  • Solvent Choice: If using DCM (Dichloromethane) or DMF, be aware that these solvents act as carriers , dragging the fluorinated indole through glove material faster than the compound would permeate alone.

  • Temperature: If heating > 40°C, ensure a closed system with a reflux condenser vented to the hood exhaust.

Step 3: Decontamination
  • Surface Wipe: Wipe balance and hood surface with a surfactant (soap/water) first, then an alcohol wipe.

    • Why? Organic solvents alone can spread the lipophilic fluorinated compound into a thin, invisible film rather than removing it. Surfactants lift the particles.

Waste Management: The Fluorine Factor

Disposal of fluorinated organics requires specific attention to prevent damage to incinerators (formation of Hydrofluoric Acid - HF).

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, paper towels, weigh boats.Double-bag in clear polyethylene bags. Label as "Trace Fluorinated Organics."
Liquid Waste (High Conc.) Mother liquors, reaction mixtures.Segregated Halogenated Waste. Do not mix with non-halogenated solvents (Acetone/Ethanol) intended for fuel blending.
Liquid Waste (Trace) Rinsates (< 1%).Standard Halogenated Solvent waste stream.

Visualizations

Figure 1: PPE Selection Decision Tree

PPE_Decision_Tree Start Start: Handling (4-fluoro-1H-indol-7-yl)methanol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quantity Quantity? Solid->Quantity Solvent Carrier Solvent? Liquid->Solvent Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large PPE_Small Standard Fume Hood + Splash Goggles + Double Nitrile Small->PPE_Small PPE_Large HEPA Enclosure / ISO 5 + Tyvek Sleeves + P100 Resp (if open) Large->PPE_Large Volatile High Permeation (DCM/DMF/DMSO) Solvent->Volatile Standard Standard (Water/EtOH) Solvent->Standard PPE_Volatile Fume Hood + Silver Shield/Laminate Gloves (or Double Nitrile changed <15m) Volatile->PPE_Volatile PPE_Standard Fume Hood + Safety Glasses + Standard Nitrile Standard->PPE_Standard

Caption: Decision logic for selecting PPE based on physical state and carrier solvent risks.

Figure 2: Operational Workflow & Waste Stream

Workflow Storage 1. Cold Storage (4°C, Inert Gas) Weigh 2. Weighing (Anti-static, HEPA) Storage->Weigh Warm to RT React 3. Reaction (Closed System) Weigh->React Dissolve first Quench 4. Quench/Workup React->Quench Waste 5. Waste Segregation Quench->Waste Halogen Halogenated Carboy (Do NOT Fuel Blend) Waste->Halogen Liquids SolidWaste Solid Waste (Double Bagged) Waste->SolidWaste Gloves/Wipes

Caption: Step-by-step workflow emphasizing the segregation of fluorinated waste streams.

References

  • National Institutes of Health (NIH) - PubChem. Indole Derivatives and Safety Data. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Novel Pharmaceutical Intermediates. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.